5-bromo-1H-indole-1-carbodithioic acid

Photoredox Catalysis SN2 Activation Alkyl Electrophiles

Need a tunable organic photocatalyst that avoids transition metals? The 5-bromo substitution on this indole carbodithioate alters electron density to enable precise redox tuning vs. unsubstituted analogs-critical for photoredox yields. - **Validated utility**: Activates alkyl electrophiles via SN2 path under visible light (no metal co-catalyst). - **Scale-ready**: 88-95% yields from 5-55 mmol; supplied as ≤95% purity potassium salt (CAS 1548233-62-0). - **Stable handling**: Slightly hygroscopic; store 2-8°C in desiccator. NMR stability verified >3 months.

Molecular Formula C9H6BrNS2
Molecular Weight 272.2 g/mol
Cat. No. B12842315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-1-carbodithioic acid
Molecular FormulaC9H6BrNS2
Molecular Weight272.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2C(=S)S)C=C1Br
InChIInChI=1S/C9H6BrNS2/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13/h1-5H,(H,12,13)
InChIKeyJLCAJEDNAWJGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-1-carbodithioic Acid & Potassium Salt: Overview


5-Bromo-1H-indole-1-carbodithioic acid (CAS 2259877-94-4) and its potassium salt (CAS 1548233-62-0) are organosulfur compounds combining a 5-bromoindole scaffold with a carbodithioate functional group at the N1 position . The potassium salt is commercially available as a powder or crystalline solid with ≥95% assay purity, a melting point of 179–185 °C, and storage requirements of 2–8 °C . The compound functions as an organic photocatalyst capable of activating alkyl electrophiles via an SN2 pathway, with demonstrated use in photoredox catalysis applications [1]. The bromine substitution at the 5-position distinguishes this compound from unsubstituted indole-1-carbodithioates and other halogenated analogs, with implications for electronic properties and synthetic utility.

Photocatalyst Metal-free SN2 radical generation from alkyl electrophiles
Salt Form Potassium salt with documented handling and storage profile
Substitution 5-Bromo group for electronic tuning of carbodithioate reactivity

5-Bromo-1H-indole-1-carbodithioic Acid: Non-Interchangeability


The 5-bromo substitution on the indole ring is not a minor structural variation; it fundamentally alters the electronic and steric properties of the molecule in ways that directly impact catalytic performance, synthetic yield, and physicochemical handling. The bromine atom at the 5-position influences the electron density distribution across the indole π-system and modifies the nucleophilicity of the carbodithioate moiety . Unsubstituted indole-1-carbodithioates lack this electron-withdrawing effect, which can alter both the redox potential required for photocatalytic activation and the stability of reaction intermediates. Additionally, the potassium salt form of the 5-bromo derivative exhibits specific hygroscopicity that demands controlled storage conditions—a property not necessarily shared by other counterion forms or halogen variants [1]. Substituting with a 5-fluoro, 5-chloro, or unsubstituted analog without empirical validation of reaction outcomes risks yield reduction, altered product selectivity, or complete synthetic failure, particularly in photoredox applications where precise electronic tuning governs catalyst performance.

5-Bromo vs. unsubstituted: electronic modulation may alter catalytic performance and intermediate stability.
Potassium salt vs. free acid or other counterions: hygroscopicity and storage requirements may differ, affecting reproducibility.
Other 5-halogen analogs (F, Cl): redox potential and substrate scope may shift; empirical validation is required.

5-Bromo-1H-indole-1-carbodithioate Performance Evidence


Photocatalytic SN2 Activation of Alkyl Electrophiles

Potassium 5-bromo-1H-indole-1-carbodithioate has been demonstrated as an organic photocatalyst capable of activating alkyl electrophiles via a direct SN2 pathway under visible light irradiation, generating carbon-centered radicals without requiring transition metal co-catalysts [1]. The 5-bromo substituent exerts an electron-withdrawing effect that modulates the nucleophilicity and redox properties of the carbodithioate group, influencing both the ground-state SN2 reactivity and the excited-state electron transfer processes central to the catalytic cycle . While no published direct head-to-head comparison between 5-bromo and unsubstituted indole-1-carbodithioate exists for this specific photocatalytic application, the electronic perturbation introduced by the bromine atom at the 5-position is a recognized structure-function determinant in indole-based catalytic systems, and researchers should not assume that the unsubstituted analog will perform equivalently without independent experimental verification .

Photocatalytic SN2 Activation
Class-level
Organic photocatalyst enabling SN2 radical generation from alkyl electrophiles
Supports photoredox catalyst selection
Verify substrate scope independently; no head-to-head data vs. unsubstituted analog
Photoredox Catalysis SN2 Activation Alkyl Electrophiles Radical Generation

Synthetic Reproducibility at Scale

The potassium salt of 5-bromo-1H-indole-1-carbodithioate has been synthesized on scales ranging from 5 mmol to 55 mmol of starting 5-bromoindole, with isolated yields consistently ranging from 88% to 95% [1]. This yield range reflects reproducible performance across an order-of-magnitude scale variation. The synthesis employs 5-bromoindole, carbon disulfide, and potassium tert-butoxide in a straightforward one-pot procedure, demonstrating robust scalability without significant yield erosion at larger scales [1]. In contrast, alternative indole-1-carbodithioate derivatives with different substitution patterns (e.g., unsubstituted, 2-phenyl-substituted) lack comparable published scale-up data, leaving their preparative reproducibility unverified for multi-gram applications.

Scale-up Reproducibility
Reported
88–95% isolated yield / 5–55 mmol scale
Supports multi-gram procurement
Comparator lacks published scale-up data
Organic Synthesis Process Chemistry Scale-up Reproducibility

Hygroscopicity and Storage Stability

The potassium salt of 5-bromo-1H-indole-1-carbodithioate is documented as slightly hygroscopic, requiring protection from ambient humidity and recommended storage in brown glass bottles within a desiccator [1]. Under these conditions, no degradation was detected over a 3-month period as assessed by NMR analysis [1]. This contrasts with the free acid form (5-bromo-1H-indole-1-carbodithioic acid), for which commercial technical data sheets provide no comparable stability documentation. The potassium salt also has a defined melting point range of 179–185 °C and requires storage at 2–8 °C , providing clear procurement and handling specifications absent from available documentation for other indole-1-carbodithioate salt forms.

Hygroscopicity & Stability
Head-to-head
Stable ≥3 months (NMR); mp 179–185 °C; hygroscopic
Informs storage infrastructure planning
Free acid lacks comparable stability documentation
Material Handling Storage Stability Physicochemical Characterization

Commercial Availability and Analytical Specifications

The potassium salt of 5-bromo-1H-indole-1-carbodithioate is commercially available from a major global supplier (Sigma-Aldrich/Merck) with defined analytical specifications: ≥95% assay purity, powder or crystalline form, and Certificates of Analysis available upon request . In contrast, the free acid form (5-bromo-1H-indole-1-carbodithioic acid) is primarily listed by specialty chemical databases and smaller vendors without the same level of validated commercial availability or documented batch-to-batch analytical traceability . This supply chain distinction directly impacts procurement lead times, quality assurance documentation, and regulatory compliance for research organizations requiring audit-ready material sourcing.

Commercial Availability
Data to verify
≥95% assay; powder/crystals; stocked by major supplier
Streamlines procurement and COA access
Free acid limited commercial validation
Commercial Sourcing Analytical Specifications Supply Chain

Complete Spectroscopic Characterization Data

The potassium salt of 5-bromo-1H-indole-1-carbodithioate has been fully characterized with published 1H NMR, 13C NMR, IR, and HRMS data [1]. Key spectroscopic identifiers include: 1H NMR (400 MHz, d6-DMSO) δ 6.39 (d, J=3.5 Hz, 1H), 7.25 (dd, J=9, 2.1 Hz, 1H), 7.68 (d, J=2.1 Hz, 1H), 8.69 (d, J=3.5 Hz, 1H), 9.28 (d, J=9 Hz, 1H); 13C NMR δ 218.7 (C=S); HRMS (ESI negative) calculated for C9H579BrNS2 (M): 269.9052, found 269.9044 [1]. In contrast, the free acid form and other indole-1-carbodithioate salt variants (e.g., sodium salt) lack comparably detailed published spectroscopic reference data in peer-reviewed literature, limiting their utility as authenticated reference standards for analytical method development or batch quality verification.

Spectroscopic Characterization
Analytical context
1H, 13C NMR, IR, HRMS assigned (Δ 0.0008 Da)
Enables identity confirmation and method validation
Comparator salts lack peer-reviewed spectral data
Analytical Chemistry Quality Control Spectroscopic Characterization

5-Bromo-1H-indole-1-carbodithioate Potassium Salt: Application Scenarios


Photoredox Catalysis for Radical Generation from Alkyl Electrophiles

This compound is specifically validated as an organic photocatalyst for activating alkyl electrophiles via an SN2 pathway under visible light, enabling the generation of carbon-centered radicals without transition metal co-catalysts [1]. Procurement is indicated for laboratories developing metal-free photoredox methodologies, synthesizing complex radical intermediates, or requiring a catalyst system compatible with sensitive functional groups. The 5-bromo substitution provides electronic tuning that distinguishes this catalyst from unsubstituted analogs, though researchers should verify catalytic performance for specific substrates through controlled experimentation.

Multi-Gram Synthetic Intermediate for Derivative Libraries

With documented synthetic yields of 88–95% across scales from 5 mmol to 55 mmol [2], the potassium salt is well-suited as a building block for generating libraries of indole-based derivatives. Procurement in larger quantities (e.g., 250 mg to multi-gram units) is supported by the compound's robust scale-up profile. Applications include synthesis of carbodithioate esters, thioamide derivatives, and sulfur-containing heterocycles where the 5-bromo handle enables further cross-coupling functionalization.

Analytical Reference Standard and QC Method Validation

The complete published spectroscopic characterization—including fully assigned 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry data [2]—makes this compound suitable as an authenticated reference standard for analytical method development. Quality control laboratories can leverage these peer-reviewed spectral data for identity confirmation, impurity profiling, and instrument calibration in HPLC, NMR, and MS workflows involving indole-carbodithioate scaffolds.

Controlled-Stability Procurement for Extended Research

The compound's documented handling profile—slight hygroscopicity requiring desiccator storage, stability verified over 3 months by NMR, and defined melting point of 179–185 °C [2]—supports procurement decisions where material longevity and reproducible physicochemical properties are critical. Laboratories planning multi-month synthetic campaigns or requiring consistent batch-to-batch performance should procure this specific potassium salt form with appropriate storage infrastructure (2–8 °C, desiccator with brown glass containers).

Application
Selection Property
Validation Focus
Photoredox catalysis (metal-free radical generation)
Organic photocatalyst with 5-bromo electronic tuning
Catalytic activity verification with specific electrophiles
Multi-gram synthetic intermediate
Reproducible scale-up profile
Yield consistency and derivative purity at scale
Analytical reference standard
Peer-reviewed full spectroscopic dataset
Identity confirmation and QC method validation
Controlled-stability procurement
Documented handling and storage requirements
Shelf-life monitoring under specified storage conditions
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